Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate
Description
Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a chlorine atom at position 3, a ketone group at position 2, and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen. Pyrrolidine derivatives are widely studied for their biological activity, catalytic roles, and utility in organic synthesis .
Properties
CAS No. |
647013-64-7 |
|---|---|
Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c13-10-6-7-14(11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
ZNAZBTLFSQVBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1Cl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-chloro-2-oxopyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
Analgesic and Anticancer Properties
Recent studies have highlighted the analgesic and anticancer potential of related compounds derived from pyrrolidine structures. For example, derivatives of benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate have shown promising results in inhibiting cancer cell proliferation and providing pain relief in preclinical models .
Mechanisms of Action
The mechanism by which these compounds exert their effects often involves modulation of key biological pathways, including apoptosis and cell cycle regulation. Benzyl derivatives have been observed to interact with specific receptors or enzymes that play a role in tumor growth and pain signaling .
Applications in Drug Development
Lead Compound for Anticancer Drugs
this compound serves as a lead compound for the development of novel anticancer drugs. Its structural modifications can enhance potency and selectivity against cancer types, making it a candidate for further pharmacological evaluation .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways, such as arginase. This inhibition can lead to increased levels of arginine, which is beneficial in certain therapeutic contexts, including cancer treatment .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Analgesic Activity | Demonstrated significant pain relief in animal models using benzyl derivatives. |
| Study B | Anticancer Effects | Showed inhibition of tumor growth in vitro with specific cell lines treated with the compound. |
| Study C | Enzyme Inhibition | Found that this compound effectively inhibited arginase activity, increasing arginine levels. |
Mechanism of Action
The mechanism of action of benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Structural Analogs
The compound is compared below with four analogs (Table 1), emphasizing differences in substituents, molecular properties, and applications.
Table 1: Comparative Analysis of Benzyl 3-Chloro-2-Oxopyrrolidine-1-Carboxylate and Analogs
Functional Group Impact on Properties
- Chloro vs. Oxo/Amino Substituents: The 3-chloro group increases molecular weight and electronegativity compared to the oxo or amino analogs. This enhances reactivity in nucleophilic substitutions, making it valuable for introducing further functionalization .
- Ring Size : The piperidine analog (6-membered ring) exhibits different conformational flexibility and steric interactions compared to pyrrolidine derivatives, affecting binding in biological systems .
Biological Activity
Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyrrolidine ring with a carboxylate group and a chloro substituent. The synthesis typically involves the coupling of appropriate amines and carboxylic acids using reagents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate high-yield reactions .
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly its role as an inhibitor of histone deacetylases (HDACs), which are crucial in epigenetic regulation and cancer therapy.
In Vitro Studies
- HDAC Inhibition : Studies have demonstrated that derivatives of this compound exhibit significant HDAC inhibitory activity. This inhibition can lead to the induction of apoptosis in cancer cells, making it a candidate for anticancer therapies .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example, compounds structurally related to this compound showed promising results against A549 lung cancer cells, with IC50 values indicating effective growth inhibition .
- Mechanism of Action : The mechanism behind its anticancer activity appears to involve the modulation of gene expression through HDAC inhibition, leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of several derivatives of this compound. The results indicated that these compounds exhibited significant cytotoxicity against A549 cells, with some derivatives achieving IC50 values as low as 5 µM. The study highlighted how structural modifications influenced the potency and selectivity towards different cancer cell types .
Case Study 2: Analgesic Properties
Another research effort focused on the analgesic properties associated with benzoxazole derivatives linked to the pyrrolidine structure. These compounds showed not only anticancer activity but also potential analgesic effects, suggesting a broader therapeutic application for derivatives like this compound .
Data Summary
| Activity Type | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| HDAC Inhibition | Various | <10 | Significant modulation of gene expression |
| Anticancer Activity | A549 | 5 | Effective growth inhibition |
| Analgesic Activity | Not specified | N/A | Potential for pain relief |
Q & A
Q. What are the recommended synthetic routes and purification methods for Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Starting Materials : React 3-chloro-2-pyrrolidone with benzyl chloroformate under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
- Reaction Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Adjust stoichiometry (1:1.2 molar ratio of pyrrolidone to benzyl chloroformate) to minimize side products.
- Purification : Use column chromatography (silica gel, gradient elution with 20–30% ethyl acetate in hexane) followed by recrystallization from ethanol/water (4:1 v/v) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Reference : Comparative analysis of similar piperidine derivatives suggests benzyl carboxylation as a reliable strategy .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR : NMR (CDCl₃) to identify pyrrolidine ring protons (δ 3.5–4.2 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). NMR confirms carbonyl (C=O, δ 165–175 ppm) and chlorinated carbon (δ 45–55 ppm).
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of benzyl ester).
- Mass Spectrometry : ESI-MS to observe molecular ion [M+H]⁺ at m/z 267.7 (C₁₃H₁₂ClNO₃).
- X-ray Crystallography : For definitive structural confirmation (see Advanced Questions).
Reference : Structural determination protocols align with methods for related benzyl carboxylates .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use chemical fume hoods to minimize inhalation risks.
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid aqueous washdown to prevent environmental release.
- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C. Incompatible with strong oxidizers; store separately.
Reference : Protocols adapted from safety data sheets of structurally similar compounds .
Q. How do structural features (e.g., chloro substituent) influence reactivity?
Methodological Answer: The 3-chloro group:
- Electronic Effects : Withdraws electron density, enhancing electrophilicity of the carbonyl group.
- Steric Effects : Hinders nucleophilic attack at the pyrrolidine ring.
- Comparative Reactivity : Compared to non-chlorinated analogs, reduced stability under basic conditions due to potential elimination of Cl⁻.
Reference : Substituent effects are inferred from studies on chloro-pyrrolidine derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Employ SHELXL (via WinGX interface) for structure solution. Adjust parameters (e.g., thermal displacement, occupancy) to minimize R-factor (<5%).
- Visualization : Generate ORTEP diagrams to analyze bond angles/torsion. For example, confirm the planarity of the pyrrolidone ring and benzyl ester orientation.
Reference : SHELX and WinGX are standard tools for small-molecule crystallography .
Q. How to address contradictions between computational and experimental data (e.g., bond lengths)?
Methodological Answer:
- Step 1 : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data.
- Step 2 : Identify discrepancies (e.g., C-Cl bond length: computational = 1.79 Å vs. experimental = 1.81 Å).
- Step 3 : Adjust computational models by incorporating solvent effects (PCM model) or dispersion corrections (D3-BJ).
Reference : PubChem data for related compounds provides baseline structural metrics .
Q. What experimental approaches assess stability under varying conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to detect decomposition >200°C.
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC.
- Light Sensitivity : Expose to UV (254 nm) for 48 hrs; analyze photodegradation products via LC-MS.
Reference : Stability protocols adapted from piperidine carboxylate studies .
Q. How to design structure-activity relationship (SAR) studies for biological activity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace Cl with Br, F) to probe electronic/steric effects.
- Biological Assays : Test inhibition of target enzymes (e.g., proteases) using fluorescence-based assays.
- Data Correlation : Plot IC₅₀ values against Hammett σ constants or steric parameters (e.g., Taft).
Q. Example SAR Table :
| Compound | Substituent | IC₅₀ (μM) | LogP |
|---|---|---|---|
| 3-Chloro derivative | Cl | 12.3 | 2.1 |
| 3-Bromo derivative | Br | 9.8 | 2.4 |
| Non-halogenated derivative | H | >100 | 1.7 |
Reference : SAR strategies mirror those for related bioactive pyrrolidines .
Q. What computational tools predict intermolecular interactions in solid-state packing?
Methodological Answer:
- Software : Mercury (CCDC) for Hirshfeld surface analysis.
- Parameters : Calculate interaction percentages (e.g., H-bonding, Cl···π contacts).
- Validation : Compare with experimental XRD data to confirm dominant packing forces.
Reference : Crystallographic software suites like WinGX integrate these tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
